N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide
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Overview
Description
N-acetyl 25I-NBOMe, also known as N-[2-(4-iodo-2,5-dimethoxy-phenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide, is a synthetic compound classified as a phenethylamine derivative. It is structurally related to 25I-NBOMe, a well-known hallucinogenic substance. N-acetyl 25I-NBOMe is characterized by its off-white solid appearance and has been reported to exhibit hallucinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl 25I-NBOMe involves the acetylation of 25I-NBOMe. The process typically starts with 25I-NBOMe, which is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-acetyl 25I-NBOMe are not well-documented due to its classification as a research chemical. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potent effects.
Chemical Reactions Analysis
Types of Reactions
N-acetyl 25I-NBOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-acetyl 25I-NBOMe has been primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its hallucinogenic properties make it a subject of interest in neuropharmacology and psychopharmacology research. Additionally, it has been used in forensic science for the development of analytical methods to detect and identify novel psychoactive substances .
Mechanism of Action
The mechanism of action of N-acetyl 25I-NBOMe involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a potent agonist, leading to the activation of these receptors and subsequent alterations in neurotransmitter release. This interaction is responsible for the compound’s hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways .
Comparison with Similar Compounds
Similar Compounds
25I-NBOMe: The parent compound of N-acetyl 25I-NBOMe, known for its potent hallucinogenic effects.
25B-NBOMe: A similar compound with a bromine atom instead of iodine, also exhibiting hallucinogenic properties.
25C-NBOMe: Another analog with a chlorine atom, known for its psychoactive effects.
Uniqueness
N-acetyl 25I-NBOMe is unique due to its acetylated structure, which may influence its pharmacokinetic properties and metabolic stability. This modification can potentially alter its potency, duration of action, and safety profile compared to its non-acetylated counterparts .
Properties
IUPAC Name |
N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24INO4/c1-14(23)22(13-16-7-5-6-8-18(16)24-2)10-9-15-11-20(26-4)17(21)12-19(15)25-3/h5-8,11-12H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCOPSXQXTYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342203 |
Source
|
Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2748301-01-9 |
Source
|
Record name | N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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